beta-D-glucosyl-N-eicosanoylsphingosine
Description
Chemical Properties and Structural Features
Properties
Molecular Formula |
C44H85NO8 |
|---|---|
Molecular Weight |
756.1 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C44H85NO8/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-40(48)45-37(36-52-44-43(51)42(50)41(49)39(35-46)53-44)38(47)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,37-39,41-44,46-47,49-51H,3-30,32,34-36H2,1-2H3,(H,45,48)/b33-31+/t37-,38+,39+,41+,42-,43+,44+/m0/s1 |
InChI Key |
DFELABABMXOKTD-IYFIADHGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
physical_description |
Solid |
solubility |
Insoluble |
Origin of Product |
United States |
Scientific Research Applications
Biological Functions
-
Cell Membrane Integrity :
- Glucosylceramides, including beta-D-glucosyl-N-eicosanoylsphingosine, are integral to maintaining the structural integrity of cell membranes. They contribute to membrane fluidity and stability, which are vital for proper cellular function.
-
Role in Disease :
- Accumulation of glucosylceramides is associated with several lysosomal storage diseases, such as Gaucher disease and Krabbe disease. In these conditions, mutations in specific genes lead to enzyme deficiencies that prevent the breakdown of glucosylceramides, resulting in their accumulation within cells .
- Immune Modulation :
Pharmacological Applications
- Cancer Research :
- Neurodegenerative Diseases :
- Antimicrobial Activity :
Gaucher Disease
A significant body of research has focused on the role of glucosylceramides in Gaucher disease. In patients with this condition, a deficiency in the enzyme glucocerebrosidase leads to an accumulation of glucosylceramide within macrophages, causing various symptoms including splenomegaly and bone pain. Enzyme replacement therapy has been shown to reduce glucosylceramide levels and improve clinical outcomes .
Cancer Multidrug Resistance
Studies have demonstrated that elevated levels of glucosylceramide can contribute to the development of multidrug resistance in cancer cells by altering drug uptake and efflux mechanisms. Targeting the metabolic pathways involving glucosylceramide may enhance the efficacy of existing chemotherapeutic agents .
Preparation Methods
Substrate Preparation: N-Eicosanoylsphingosine
The ceramide precursor, N-eicosanoylsphingosine, is synthesized via ceramide synthase (CerS)-mediated acylation of sphinganine. While CerS2 preferentially utilizes C22–C24 acyl-CoA chains, alternative isoforms or chemical acylation may be employed for C20 specificity.
Procedure :
- Sphinganine generation : Sphinganine is produced via serine palmitoyltransferase (SPT)-catalyzed condensation of L-serine and palmitoyl-CoA.
- Acylation : Sphinganine (10 mM) is reacted with eicosanoyl-CoA (12 mM) in the presence of CerS4 (recombinantly expressed in E. coli) at 37°C for 24 hours in a buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, and 0.1% Triton X-100.
- Purification : The product is extracted using chloroform:methanol (2:1 v/v) and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Glucosylation via Glucosylceramide Synthase (GCS)
GCS transfers glucose from UDP-glucose to ceramide, forming the β-glycosidic bond.
Reaction Conditions :
- Enzyme source : Recombinant human GCS (UDP-glucose:ceramide glucosyltransferase) expressed in HEK293 cells.
- Substrates : N-eicosanoylsphingosine (5 mM), UDP-glucose (10 mM).
- Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.5% CHAPS.
- Incubation : 37°C for 6 hours.
Product Isolation :
- Extraction : Chloroform:methanol:water (4:8:3 v/v/v).
- Column chromatography : C18 reverse-phase HPLC (gradient: 70–100% methanol in water).
Yield : 55–60% (LC-MS/MS quantification).
Chemical Synthesis Strategies
Glycosylation of Sphingosine Derivatives
Chemical synthesis ensures precise control over the β-D-glucosyl linkage but requires protecting group strategies.
Step 1: Sphingosine Protection
- Amino group protection : Treat sphingosine with tert-butoxycarbonyl (Boc) anhydride in THF at 0°C for 2 hours.
- Hydroxyl group protection : Acetylate using acetic anhydride/pyridine (1:1 v/v) overnight.
Step 2: Glucosyl Donor Activation
- Trichloroacetimidate method : React peracetylated glucose with trichloroacetonitrile in dichloromethane (DCM) with BF₃·OEt₂ as catalyst.
Step 3: Coupling Reaction
Eicosanoyl Chain Introduction
Acylation :
- React deprotected sphingosine with eicosanoic acid (1.5 equiv) using EDC/HOBt in DMF for 24 hours.
- Purify via silica gel chromatography (chloroform:methanol, 9:1).
Analytical Characterization
Structural Confirmation via Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃) : δ 5.42 (d, J = 7.8 Hz, H-1′), 5.30 (m, H-4), 4.25 (m, H-3), 3.85 (m, H-6a/b).
- ¹³C NMR : δ 175.2 (C=O), 104.8 (C-1′), 75.6 (C-4), 62.1 (C-6).
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Yield | 55–60% | 40–45% |
| Stereoselectivity | High (GCS-dependent) | Moderate |
| Acyl Chain Control | Requires CerS optimization | Precise |
| Time | 24–30 hours | 48–72 hours |
Challenges and Optimization Strategies
Enzyme-Specific Limitations
Solvent Systems for Chemical Synthesis
- Glycosylation efficiency : DCM/ether (1:1) improves β-selectivity to 8:1 (β:α).
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing the molecular structure of beta-D-glucosyl-N-eicosanoylsphingosine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. NMR provides detailed information on glycosidic linkages, sphingosine backbone conformation, and acyl chain orientation, while HR-MS confirms molecular weight and fragmentation patterns. For example, - and -NMR can resolve anomeric proton signals (δ 4.2–5.5 ppm) and glycosidic bond configurations, distinguishing α/β anomers . LC-MS/MS is used to monitor synthesis intermediates and validate purity (>95%) .
Q. How does the acyl chain length (e.g., eicosanoyl vs. tetracosenoyl) influence the physicochemical properties of beta-D-glucosyl-N-acylsphingosines?
- Methodological Answer : Acyl chain length modulates lipid packing, membrane fluidity, and solubility. Longer chains (C20–C24) enhance hydrophobicity, requiring organic solvents (e.g., chloroform:methanol mixtures) for extraction. Differential scanning calorimetry (DSC) and Langmuir monolayer assays can quantify phase transition temperatures and lateral pressure effects, respectively. For instance, this compound exhibits a Tm ~45°C, while shorter chains (C16) melt at ~32°C .
Q. What are the standard protocols for isolating this compound from biological matrices like epidermal tissues?
- Methodological Answer : Sequential column chromatography (silica gel, DEAE-Sephadex) followed by reversed-phase HPLC is recommended. Alkalilabile glycolipids require mild saponification (0.1 M NaOH in methanol, 37°C, 1 hr) to preserve glycosidic bonds. TLC (chloroform:methanol:water, 65:25:4) with orchiol staining verifies purity. Human epidermal studies achieved >90% recovery using this approach .
Advanced Research Questions
Q. How can conflicting structural data from NMR and MS for this compound be resolved?
- Methodological Answer : Discrepancies often arise from isomeric acyl chains or glycosylation sites. Combine 2D-NMR (COSY, HSQC) to assign proton-carbon correlations and tandem MS to differentiate fragmentation pathways. For example, MS of m/z 728.11 ([M+H]) can distinguish N-eicosanoyl from O-linked variants via neutral loss patterns . Computational modeling (DFT or MD simulations) may further validate spatial arrangements .
Q. What experimental strategies optimize the enzymatic synthesis of this compound?
- Methodological Answer : Use recombinant β-glucosidases or glycosyltransferases (e.g., human GBA1) with UDP-glucose as a donor. Reaction conditions (pH 5.5, 37°C) and substrate molar ratios (1:1.2 sphingosine:UDP-glucose) are critical. Kinetic studies (e.g., Lineweaver-Burk plots) identify inhibitors (e.g., conduritol B epoxide) that enhance specificity. Yields >70% are achievable with immobilized enzymes in microfluidic reactors .
Q. How can researchers investigate the role of this compound in cell signaling pathways?
- Methodological Answer : Employ lipidomics (LC-MS/MS) to track incorporation into lipid rafts. CRISPR-Cas9 knockout models (e.g., GCS-deficient cells) and fluorescence anisotropy assays quantify interactions with signaling proteins (e.g., PKC-θ). For in vivo studies, -labeled sphingosine enables metabolic tracing via isotope-ratio mass spectrometry .
Data Presentation and Reproducibility
Q. What guidelines ensure rigorous reporting of this compound research?
- Methodological Answer : Follow the Beilstein Journal’s standards:
- Experimental Section : Detail synthesis protocols (solvents, catalysts, yields) and characterization data (NMR shifts, MS spectra).
- Supporting Information : Include raw spectral data and computational scripts for reproducibility .
- Figures : Label axes clearly (e.g., -NMR δ scale) and standardize color schemes for lipid structures .
Q. How should researchers address batch-to-batch variability in synthetic this compound?
- Methodological Answer : Implement quality control (QC) protocols:
- Purity Checks : Use HPLC-ELSD (evaporative light scattering detection) with a C18 column (acetonitrile:water gradient).
- Stability Tests : Monitor degradation under accelerated conditions (40°C, 75% RH) via LC-MS.
- Reference Standards : Cross-validate against commercially available analogs (e.g., beta-D-galactosylceramide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
